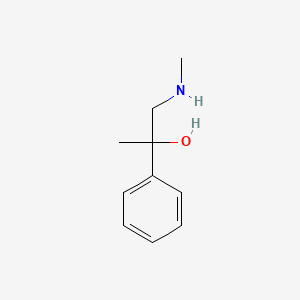

1-(Methylamino)-2-phenylpropan-2-ol

Descripción general

Descripción

“1-(Methylamino)-2-phenyl-2-propanol” is a chemical compound with the empirical formula C10H15NO1. It is a solid substance1. However, more detailed information about this compound is not readily available in the literature.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-(Methylamino)-2-phenylpropan-2-ol”. However, there are general methods for the synthesis of similar compounds. For instance, ketamine, a related compound, can be synthesized using a hydroxy ketone intermediate2. The synthesis involves several steps, including reaction with a reagent, dehydration, oxidation, imination, and rearrangement2.Molecular Structure Analysis

The molecular structure of “1-(Methylamino)-2-phenylpropan-2-ol” is not explicitly described in the literature. However, the compound’s empirical formula suggests it contains 10 carbon atoms, 15 hydrogen atoms, and one each of nitrogen and oxygen1.Chemical Reactions Analysis

Specific chemical reactions involving “1-(Methylamino)-2-phenylpropan-2-ol” are not readily available in the literature. However, related compounds, such as ephedrine, undergo reduction to produce methamphetamine3. This process involves the elimination of a chiral center3.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Methylamino)-2-phenylpropan-2-ol” are not explicitly described in the literature. However, the compound is known to be a solid1.Aplicaciones Científicas De Investigación

Ligand Conformers and Biological Activity

A study by Efimenko et al. (2009) investigated the systems Pd(II)-Cl−-HA-H2O, where HA represents the conformers of 2-methylamino-1-phenylpropan-1-ol. They explored the acid dissociation constants of these ligands and the resulting complexes, focusing on the pH-distribution diagram of the complex species in systems containing different HA conformers. The study highlighted that the biological activity of these complexes depended on the ligand's basicity and the hydrogen bonding system formed by different ligand conformers in the cation-anion complexes (Efimenko et al., 2009).

Diastereoisomerically Pure Oxazaphospholes

Rippert et al. (2000) conducted research using achiral phosphines and (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol ((+)-pseudoephedrine) or (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol ((−)-ephedrine), as chiral auxiliaries, to prepare diastereoisomerically pure oxazaphospholes. The study confirmed the control of configuration at the P-atom by the configuration at the Ph-substituted C(1) of (+)-pseudoephedrine or (−)-ephedrine, as evidenced by X-ray crystal-structure analyses of two intermediate compounds (Rippert et al., 2000).

Isotope Effects in Enzymatic N-demethylation

Abdel-Monem (1975) examined the N-demethylation of 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane by rodent liver homogenates. This study determined the ratio of various derivatives in the product of N-demethylation, finding a kinetic primary isotope effect indicating that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step in the N-demethylation of tertiary amines by rodent microsomal enzymes (Abdel-Monem, 1975).

Coordination Compound with Palladium(II)

A study by Bouquillon et al. (1999) explored the reaction of (-)-ephedrine with PdCl2 in the presence of NaPF6, leading to a coordination compound featuring two (-)-ephedrine ligands, one as a chelating moiety and the other as a monodentate ligand. This compound was characterized through an extensive hydrogen-bond network, providing insights into the three-dimensional cohesion of the atomic arrangement (Bouquillon et al., 1999).

Anti-Corrosion Activity on Mild Steel

Al-Baghdadi (2017) investigated the anti-corrosion activity of ephedrine "2-(methylamino)-1-phenylpropan-1-ol" on mild steel in an acidic medium. The study demonstrated the compound's efficacy as an inhibitor for mild steel, with efficiency increasing with the concentration of ephedrine. This was further examined using Scanning Electron Microscopy (SEM) at the highest erosion inhibition concentration (Al-Baghdadi, 2017).

Safety And Hazards

Specific safety and hazard information for “1-(Methylamino)-2-phenylpropan-2-ol” is not readily available in the literature. However, it’s generally advisable to avoid contact with skin, eyes, and clothing, and to avoid dust formation when handling similar chemical compounds5.

Direcciones Futuras

The future directions for research on “1-(Methylamino)-2-phenylpropan-2-ol” are not explicitly stated in the literature. However, research on related compounds often focuses on understanding their roles in various biological processes and diseases, and on developing new synthesis methods6.

Please note that this analysis is based on the limited information available and may not fully capture all aspects of “1-(Methylamino)-2-phenylpropan-2-ol”. Further research and analysis would be needed for a more comprehensive understanding.

Propiedades

IUPAC Name |

1-(methylamino)-2-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(12,8-11-2)9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHZQFHWJAOLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285633 | |

| Record name | 1-(methylamino)-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylamino)-2-phenylpropan-2-ol | |

CAS RN |

6309-19-9 | |

| Record name | α-Methyl-α-[(methylamino)methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6309-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 42531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42531 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(methylamino)-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

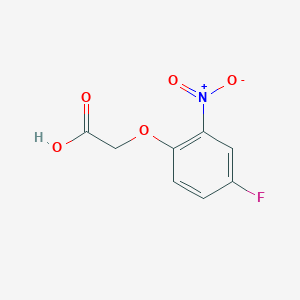

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)

![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)